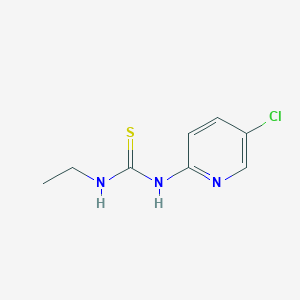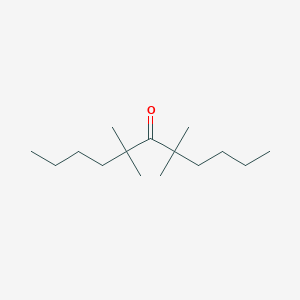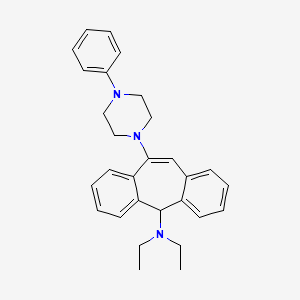
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is a complex organic compound that belongs to the class of dibenzo cycloheptenes. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine typically involves multi-step organic reactions. The process may start with the formation of the dibenzo cycloheptene core, followed by the introduction of the piperazine ring and the phenyl group. Common reagents used in these reactions include halogenated compounds, amines, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-10-(4-methyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- N,N-Diethyl-10-(4-ethyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
Uniqueness
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature may enhance its binding affinity to certain biological targets, making it more effective in its applications compared to similar compounds.
特性
CAS番号 |
56972-82-8 |
|---|---|
分子式 |
C29H33N3 |
分子量 |
423.6 g/mol |
IUPAC名 |
N,N-diethyl-9-(4-phenylpiperazin-1-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine |
InChI |
InChI=1S/C29H33N3/c1-3-30(4-2)29-25-15-9-8-12-23(25)22-28(26-16-10-11-17-27(26)29)32-20-18-31(19-21-32)24-13-6-5-7-14-24/h5-17,22,29H,3-4,18-21H2,1-2H3 |
InChIキー |
GUPUQPLEWBGXMJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1C2=CC=CC=C2C=C(C3=CC=CC=C13)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
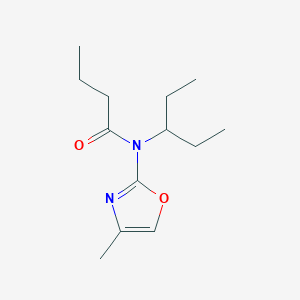
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
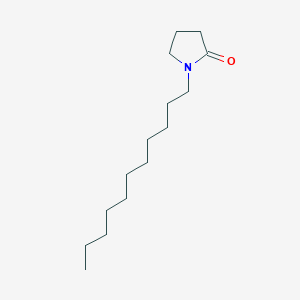
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
